molecular formula C20H32N4O B6581477 1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea CAS No. 1207011-71-9

1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea

Cat. No.: B6581477
CAS No.: 1207011-71-9
M. Wt: 344.5 g/mol
InChI Key: CHSMFLKBDDEPSW-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. It is characterized by the presence of a cyclohexyl group, a phenylpiperazine moiety, and a propyl linkage. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea typically involves the reaction of cyclohexyl isocyanate with 3-(4-phenylpiperazin-1-yl)propylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: New compounds with substituted functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea is unique due to its specific combination of a cyclohexyl group and a phenylpiperazine moiety, which imparts distinct pharmacological properties. Its potential as an acetylcholinesterase inhibitor sets it apart from other similar compounds.

Properties

IUPAC Name

1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O/c25-20(22-18-8-3-1-4-9-18)21-12-7-13-23-14-16-24(17-15-23)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSMFLKBDDEPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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